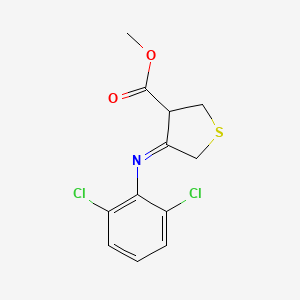

Methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate (MDCITC) is a thiol-containing compound that has been studied for its potential applications in various scientific fields. It is a halogenated derivative of thiourea, and it has been used as a versatile reagent for various organic reactions. MDCITC has also been studied for its potential applications in medicine, biochemistry, and other scientific fields.

Scientific Research Applications

Environmental Impact of Chlorophenols

Chlorophenols, including compounds similar to Methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate, are evaluated for their moderate toxic effects to mammalian and aquatic life. Their toxicity to fish upon long-term exposure can be considerable. Environmental persistence varies with microbial capacity for biodegradation, and bioaccumulation is expected to be low. These compounds are notable for their strong organoleptic effects (Krijgsheld & Gen, 1986).

Treatment of Pesticide Industry Wastewater

The pesticide industry generates high-strength wastewater containing toxic pollutants, including chlorophenols. Biological processes and granular activated carbon treatments can remove a significant portion of these contaminants, potentially creating high-quality effluent. This highlights the importance of treatment processes in managing the environmental impact of such chemicals (Goodwin et al., 2018).

Sorption and Biodegradation

Research on the sorption and biodegradation of chlorophenols suggests that soil organic matter and iron oxides are relevant sorbents for these herbicides. This understanding is crucial for developing strategies to mitigate environmental contamination. Microbial degradation plays a significant role in remediating environments contaminated with chlorophenols, pointing to the importance of microbial communities in managing the ecological impact of these compounds (Werner et al., 2012; Magnoli et al., 2020).

Toxicity and Environmental Fate

The presence and toxicity of chlorophenols, such as 2,4-D, in the environment, pose risks to aquatic organisms and potentially human health. Understanding the environmental fate, toxicological profile, and mechanisms of action of these compounds is vital for assessing their ecological impact and for regulatory purposes (Islam et al., 2017).

properties

IUPAC Name |

methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO2S/c1-17-12(16)7-5-18-6-10(7)15-11-8(13)3-2-4-9(11)14/h2-4,7H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYSJQDKKFDGNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCC1=NC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

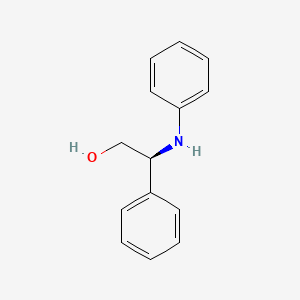

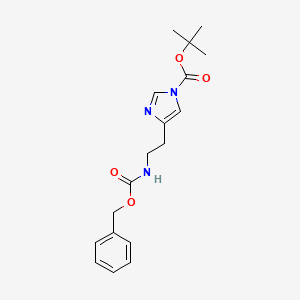

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile](/img/no-structure.png)

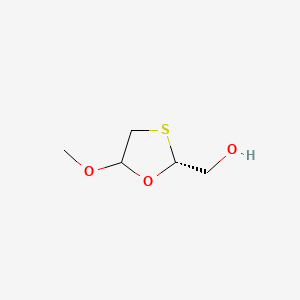

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)